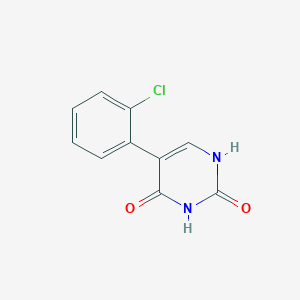![molecular formula C11H11NO4 B6328329 5-[(4-Methoxyphenyl)methyl]-1,3-oxazolidine-2,4-dione CAS No. 614736-57-1](/img/structure/B6328329.png)
5-[(4-Methoxyphenyl)methyl]-1,3-oxazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(4-Methoxyphenyl)methyl]-1,3-oxazolidine-2,4-dione, also known as 4-Methoxyphenylmethyloxazolidinedione (MPMO) is an organic compound with a unique structure and a wide range of applications in scientific research. This compound is used in the synthesis of various drug molecules, as well as in the study of biochemical and physiological effects.
Applications De Recherche Scientifique
MPMO has a wide range of applications in scientific research. It is used in the synthesis of various drug molecules, such as anticonvulsants, antidepressants, antipsychotics, and antineoplastic agents. It is also used in the study of biochemical and physiological effects, as well as in the development of new drugs. In addition, MPMO can be used in the development of new materials and in the study of molecular interactions.
Mécanisme D'action
MPMO is believed to act as an inhibitor of enzymes involved in the synthesis of proteins and other molecules. Specifically, it is thought to inhibit the enzyme serine hydroxymethyltransferase (SHMT), which is involved in the synthesis of the amino acid serine. By inhibiting SHMT, MPMO can block the synthesis of proteins and other molecules, leading to a decrease in the production of certain proteins and other molecules.
Biochemical and Physiological Effects
MPMO has been shown to have a wide range of biochemical and physiological effects. In particular, it has been found to inhibit the production of various proteins and other molecules, as well as to alter the activity of certain enzymes. It has also been found to have anti-inflammatory and anti-cancer effects, as well as to modulate the activity of neurotransmitters.
Avantages Et Limitations Des Expériences En Laboratoire
MPMO has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is stable and non-toxic. In addition, it is not expensive and is readily available. However, it has some limitations. For example, it is not very soluble in water, and it can be difficult to purify.
Orientations Futures
MPMO has a wide range of potential applications in scientific research. In particular, it could be used to develop new drugs or to study the effects of drugs on biochemical and physiological processes. In addition, it could be used to study the mechanisms of action of drugs, as well as to develop new materials. Finally, it could be used to study molecular interactions and to develop new methods of drug delivery.
Méthodes De Synthèse
MPMO can be synthesized by a condensation reaction of 4-methoxyphenylacetic acid (MPAA) and 1,3-oxazolidin-2-one (OXA). The reaction is catalyzed by a base, such as sodium hydroxide (NaOH). The reaction is typically conducted in aqueous solution and results in the formation of the desired compound. The reaction is shown below:
MPAA + OXA → MPMO + H2O
Propriétés
IUPAC Name |
5-[(4-methoxyphenyl)methyl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-15-8-4-2-7(3-5-8)6-9-10(13)12-11(14)16-9/h2-5,9H,6H2,1H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLZDPJYIGMQMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2C(=O)NC(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00724077 |
Source


|
| Record name | 5-[(4-Methoxyphenyl)methyl]-1,3-oxazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00724077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
614736-57-1 |
Source


|
| Record name | 5-[(4-Methoxyphenyl)methyl]-1,3-oxazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00724077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoro-2-(2-furyl)alaninate, 97%](/img/structure/B6328246.png)


![1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6328275.png)





![Ethyl 1-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzyl]prolinate](/img/structure/B6328319.png)
![1-Butyl-2,3-dimethylimidazoliumoctylsulfate, 98% [BDiMIM] [OcSO4]](/img/structure/B6328321.png)


![N1-(Imidazo[1,2-a]pyrazin-8-yl)ethane-1,2-diamine](/img/structure/B6328355.png)